N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide
Description
N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a synthetic small molecule characterized by a pteridin-4-one core substituted with a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked butanamide chain bearing a 2-fluorophenyl moiety.
Properties
Molecular Formula |
C24H22FN5O3S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylbutanamide |
InChI |
InChI=1S/C24H22FN5O3S/c1-3-19(22(31)28-18-7-5-4-6-17(18)25)34-24-29-21-20(26-12-13-27-21)23(32)30(24)14-15-8-10-16(33-2)11-9-15/h4-13,19H,3,14H2,1-2H3,(H,28,31) |
InChI Key |
JNCHRYLNWKQBIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, structure, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a fluorophenyl group, a methoxyphenyl moiety, and a pteridinyl sulfanyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 373.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pteridinyl compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Studies
In vitro assays using human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
Research suggests that derivatives of the methoxyphenyl group possess antimicrobial properties. The compound's structure may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of structurally related compounds found that they were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for further development.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented in various studies. The presence of the methoxy group is thought to contribute to this activity by inhibiting pro-inflammatory cytokines.
Research Findings
A recent publication highlighted the ability of related compounds to reduce inflammation in animal models of arthritis, suggesting that this compound could have similar effects.
The biological activity of this compound is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Interference with Cell Signaling Pathways : It could disrupt signaling pathways that promote survival and proliferation in cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly in the sulfanyl-butanamide backbone and heterocyclic systems. Below is a detailed comparison based on substituents, molecular features, and inferred properties.
Structural and Functional Group Analysis
Key Comparisons
Tetrahydrobenzothiolo[2,3-d]pyrimidin () introduces a sulfur atom and a saturated ring, which may reduce planarity and alter binding kinetics compared to the fully aromatic pteridin system .
Methoxy groups (e.g., 4-methoxyphenylmethyl in the target compound) are susceptible to oxidative demethylation, whereas fluorine substituents enhance metabolic stability, as seen in fluorinated fentanyl analogs () .
Sulfanyl Linker Positioning :
- The sulfanyl group in the target compound bridges the pteridin and butanamide moieties, a feature shared with N-(3-chloro-4-methoxyphenyl)-2-...acetamide (). This linkage may facilitate disulfide bond formation or redox-mediated activity in vivo .
Research Implications and Limitations
The diversity of heterocyclic cores and substituents across similar molecules (e.g., pteridin vs. quinazolin vs. thienopyrimidin) underscores the need for targeted studies to elucidate structure-activity relationships (SAR). Future research should prioritize synthesis, enzymatic assays, and pharmacokinetic profiling to validate hypotheses derived from structural comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
